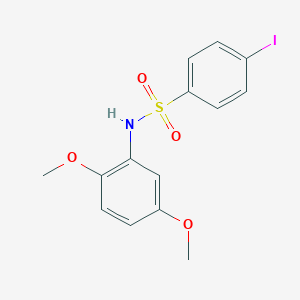
N-(tert-butyl)-5-chlorothiophene-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-5-chlorothiophene-2-sulfinamide, also known as TBC-3711, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This compound belongs to the class of sulfinamides, which are known for their diverse biological activities.
Mechanism of Action
N-(tert-butyl)-5-chlorothiophene-2-sulfinamide exerts its biological activity by binding to specific target proteins and enzymes, thereby inhibiting their activity. The exact mechanism of action of N-(tert-butyl)-5-chlorothiophene-2-sulfinamide is not fully understood, but it is believed to involve the formation of covalent bonds with the target proteins.
Biochemical and Physiological Effects:
N-(tert-butyl)-5-chlorothiophene-2-sulfinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the regulation of cell growth, inflammation, and immune response. N-(tert-butyl)-5-chlorothiophene-2-sulfinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-5-chlorothiophene-2-sulfinamide in lab experiments is its high specificity for its target proteins and enzymes. This makes it an ideal tool for studying the role of these proteins in disease pathogenesis. However, one limitation of using N-(tert-butyl)-5-chlorothiophene-2-sulfinamide is its potential toxicity to non-target cells, which can lead to off-target effects.
Future Directions
There are several potential future directions for the research on N-(tert-butyl)-5-chlorothiophene-2-sulfinamide. One area of interest is the development of N-(tert-butyl)-5-chlorothiophene-2-sulfinamide-based therapies for the treatment of cancer, inflammation, and autoimmune disorders. Another area of interest is the identification of new target proteins and enzymes for N-(tert-butyl)-5-chlorothiophene-2-sulfinamide, which could lead to the discovery of new therapeutic targets. Additionally, the use of N-(tert-butyl)-5-chlorothiophene-2-sulfinamide in combination with other drugs or therapies could enhance its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of N-(tert-butyl)-5-chlorothiophene-2-sulfinamide involves a multistep process that starts with the reaction of tert-butylamine with 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then treated with sodium hydride and sulfur to yield the final product. The purity of N-(tert-butyl)-5-chlorothiophene-2-sulfinamide is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(tert-butyl)-5-chlorothiophene-2-sulfinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins involved in the pathogenesis of diseases such as cancer, inflammation, and autoimmune disorders. N-(tert-butyl)-5-chlorothiophene-2-sulfinamide has also been tested for its antimicrobial activity against various bacterial and fungal strains.
properties
Molecular Formula |
C8H12ClNOS2 |
|---|---|
Molecular Weight |
237.8 g/mol |
IUPAC Name |
N-tert-butyl-5-chlorothiophene-2-sulfinamide |
InChI |
InChI=1S/C8H12ClNOS2/c1-8(2,3)10-13(11)7-5-4-6(9)12-7/h4-5,10H,1-3H3 |
InChI Key |
AUICVSYDOCAONT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)C1=CC=C(S1)Cl |
Canonical SMILES |
CC(C)(C)NS(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)

![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)





![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)